molecular formula C4H9O4P B14374394 Dimethyl (2-hydroxyethenyl)phosphonate CAS No. 91152-71-5

Dimethyl (2-hydroxyethenyl)phosphonate

Cat. No.: B14374394
CAS No.: 91152-71-5
M. Wt: 152.09 g/mol
InChI Key: MNZSMHNOELFFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O4P. It is a colorless to slightly yellow liquid that is soluble in water and various organic solvents. This compound is commonly used in organic synthesis and as a flame retardant due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-hydroxyethenyl)phosphonate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product and methanol as a by-product .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to obtain a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-hydroxyethenyl)phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters. These products have significant applications in different fields, including agriculture, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action of dimethyl (2-hydroxyethenyl)phosphonate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes. In industrial applications, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of fire .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-hydroxyethyl)phosphonate
  • Diethyl (2-hydroxyethyl)phosphonate
  • Trimethyl (2-hydroxyethyl)phosphonate

Uniqueness

Dimethyl (2-hydroxyethenyl)phosphonate is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity and better solubility in organic solvents. These characteristics make it more suitable for certain applications compared to its analogs .

Properties

CAS No.

91152-71-5

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

2-dimethoxyphosphorylethenol

InChI

InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3-5H,1-2H3

InChI Key

MNZSMHNOELFFHK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=CO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.